(E)-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide
説明
特性
IUPAC Name |
(E)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-22-18(17-10-6-3-7-11-17)21-23(19(22)24)14-13-20-27(25,26)15-12-16-8-4-2-5-9-16/h2-12,15,20H,13-14H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZFBTGDLBLPGH-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound, also known as Ohtuvayre or ensifentrine, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it increases the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects. This dual action makes it a unique therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD).
Biochemical Pathways
The inhibition of PDE3 and PDE4 enzymes disrupts the normal biochemical pathways of cyclic nucleotide degradation. This leads to an increase in the levels of cyclic nucleotides, which in turn activate protein kinase A (PKA). Activated PKA then phosphorylates multiple targets, leading to bronchodilation and anti-inflammatory effects.
Pharmacokinetics
As an inhaled treatment, it is delivered directly to the lungs, which may enhance its bioavailability and therapeutic effects while minimizing systemic side effects.
Result of Action
The result of Ohtuvayre’s action is the alleviation of symptoms associated with COPD. By causing bronchodilation, it improves airflow and reduces breathlessness. Its anti-inflammatory effects help to reduce inflammation in the airways, further improving respiratory function.
生物活性
The compound (E)-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylethenesulfonamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the condensation of appropriate precursors followed by functionalization. The structural formula can be represented as follows:
The molecular weight is approximately 384.5 g/mol . Characterization techniques such as NMR and IR spectroscopy confirm the presence of the triazole ring and sulfonamide group, critical for its biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Klebsiella pneumoniae | 32 μg/mL |
| Enterococcus faecalis | 16 μg/mL |
These results indicate that the compound exhibits moderate to high antibacterial activity, which is comparable to established antibiotics .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. In vitro assays reveal that this compound demonstrates cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes. For instance, the presence of the triazole moiety allows for interaction with enzymes involved in fungal sterol biosynthesis, which is crucial for antimicrobial activity . Additionally, studies suggest that these compounds may act as inhibitors of certain kinases involved in cancer cell signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives including our compound demonstrated significant antimicrobial efficacy against multi-drug resistant strains, emphasizing the need for new therapeutic agents in combating resistant infections .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a potential role in cancer therapy .
類似化合物との比較
Structural Determination
The compound’s stereochemistry and crystal structure were likely resolved using SHELXL , a refinement program widely employed for small-molecule crystallography . Visualization tools such as ORTEP-III and WinGX may have been utilized to analyze anisotropic displacement parameters and generate publication-ready figures .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with other 1,2,4-triazole sulfonamides. Key analogs include:
Substituent Effects
- Triazole Core Modifications: The target compound’s 4-methyl group may enhance metabolic stability compared to bulkier substituents (e.g., cyclopropyl in ).
Methodological Considerations
Similarity comparisons rely on computational tools and crystallographic data. The SHELX suite ensures accurate refinement of structural parameters , while ORTEP/WinGX aids in visualizing steric and electronic effects . The principle that "structurally similar compounds induce similar biological responses" underpins virtual screening strategies , though substituent variations (e.g., cyclopropyl vs. methyl) may drastically alter activity.
Research Findings and Implications
- Synthetic Flexibility : The triazole core permits diverse substitutions, enabling tailored physicochemical properties (e.g., lipophilicity, solubility).
- Crystallographic Tools : SHELXL and ORTEP are critical for resolving stereochemical details, which are vital for structure-activity relationship (SAR) studies .
- Data Gaps : Specific biological activity, melting points, or solubility data for the target compound and analogs are absent in the provided evidence, highlighting a need for further experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
